molecular formula C17H24N2O2 B10764666 Isobutyl 1-pentyl-1h-indazole-3-carboxylate CAS No. 2748624-88-4

Isobutyl 1-pentyl-1h-indazole-3-carboxylate

Cat. No.: B10764666
CAS No.: 2748624-88-4
M. Wt: 288.4 g/mol
InChI Key: VVICSADAODYLRT-UHFFFAOYSA-N
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Description

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is a synthetic indazole-3-carboxylate derivative supplied as a high-purity analytical reference standard. This compound is primarily utilized in forensic chemistry and public health research for the identification and analysis of new psychoactive substances (NPS). It has been identified in illicit market products, making it a critical compound for developing analytical methods using techniques such as UPLC-ESI-MS and GC-MS for accurate detection and quantification. In metabolic and pharmacological research, indazole-3-carboxylate derivatives serve as important core structures for studying the metabolism and structure-activity relationships of synthetic cannabinoids. Researchers employ this compound in in vitro studies, such as those using pooled human liver microsomes, to elucidate common metabolic pathways including hydroxylation, hydrolysis, and glucuronidation. Understanding these pathways is essential for identifying suitable biomarker metabolites in biological samples, which is crucial for clinical and forensic toxicology. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use and is strictly prohibited for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2748624-88-4

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-methylpropyl 1-pentylindazole-3-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-4-5-8-11-19-15-10-7-6-9-14(15)16(18-19)17(20)21-12-13(2)3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3

InChI Key

VVICSADAODYLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Classical Diazonium Salt Route

Early methods involved diazotization of 3-nitroanthranilic acid followed by reduction, but these were plagued by low yields (25–43%) and safety risks due to explosive diazonium intermediates. For example, reacting phenylhydrazine with benzaldehyde forms benzaldehyde phenylhydrazone, which is treated with oxalyl chloride to yield an intermediate cyclized with aluminum chloride. This approach requires meticulous temperature control during aqueous workup and is less suitable for industrial-scale synthesis.

Improved Scalable Synthesis

A patent-pending method enhances scalability by avoiding diazonium intermediates. The process involves:

  • Step 1 : Reacting benzaldehyde phenylhydrazone with oxalyl chloride in dichloromethane at 25–30°C.

  • Step 2 : Cyclization using aluminum chloride under reflux, followed by quenching with water to isolate intermediate 11.

  • Step 3 : Hydrolysis with aqueous acetic acid and hydrochloric acid at 90°C to yield indazole-3-carboxylic acid.

This method achieves a 76% yield of Form B, which is converted to solvent-free Form A by refluxing in methanol. Form A’s crystallinity is confirmed via X-ray diffraction peaks at 2θ = 10.3°, 11.1°, and 13.3°.

N1-Alkylation of Indazole-3-Carboxylic Acid

Selective alkylation at the indazole’s N1 position is crucial for introducing the pentyl group. Traditional approaches using methyl esters suffered from poor regioselectivity, but recent advances using the free carboxylic acid have resolved this issue.

Direct Alkylation Methodology

A 2024 study demonstrated that indazole-3-carboxylic acid reacts with alkyl halides (e.g., pentyl bromide) in dimethylformamide (DMF) using diisopropylethylamine as a base. Key conditions include:

  • Temperature : Room temperature to 45°C

  • Reaction Time : 12–24 hours

  • Yield : 51–96% for N1-alkylated products.

The carboxylic acid group’s electron-withdrawing effect directs alkylation exclusively to the N1 position, avoiding O-alkylation byproducts.

Optimization Parameters

  • Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reaction rates.

  • Base : Non-nucleophilic bases (e.g., diisopropylethylamine) prevent ester hydrolysis.

  • Workup : Simple extraction with dichloromethane and filtration isolates the product.

Esterification at the C3 Position

The final step involves converting the carboxylic acid to the isobutyl ester. Two predominant strategies are employed:

Acyl Chloride-Mediated Esterification

  • Activation : Treat 1-pentylindazole-3-carboxylic acid with oxalyl chloride in dichloromethane to form the acyl chloride.

  • Esterification : React the acyl chloride with isobutyl alcohol in the presence of pyridine to scavenge HCl.

  • Yield : ~85% after recrystallization from dichloromethane.

Coupling Reagent Approach

Using hexafluorophosphate-based reagents (e.g., HBTU) streamlines the process:

  • Activation : Mix the acid with HBTU and diisopropylethylamine in DMF.

  • Nucleophilic Substitution : Add isobutyl alcohol and stir at 45°C for 10 hours.

  • Isolation : Remove DMF via distillation and precipitate the product with dichloromethane.

This method achieves >90% yield and avoids hazardous acyl chloride handling.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis of isobutyl 1-pentyl-1H-indazole-3-carboxylate proceeds as follows:

StepReactionReagents/ConditionsYield
1Indazole-3-carboxylic acid synthesisBenzaldehyde phenylhydrazone, AlCl₃, HCl76%
2N1-PentylationPentyl bromide, DMF, diisopropylethylamine92%
3C3 EsterificationHBTU, isobutyl alcohol, DMF89%

Analytical Characterization

Critical quality control metrics include:

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, J = 8.0 Hz, 1H, ArH), 4.30 (t, J = 7.2 Hz, 2H, NCH₂), 2.55 (m, 1H, CH(CH₃)₂).

  • LC-QTOF-HRMS : [M+H]⁺ observed at m/z 289.1912 (calc. 289.1914).

  • XRD : Confirms crystalline Form A for intermediates .

Chemical Reactions Analysis

Isobutyl 1-pentyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Forensic Applications

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is utilized extensively in forensic toxicology for the detection and analysis of synthetic cannabinoids in biological samples. Its significance lies in its role as a reference standard, which aids in the identification of similar compounds in toxicological studies.

Key Points:

  • Analytical Reference Standard : This compound serves as a benchmark for identifying other synthetic cannabinoids in forensic samples .
  • Detection Methods : Common techniques for detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can accurately quantify the presence of this compound and its metabolites in biological matrices .

Research Applications

In addition to forensic uses, this compound is studied for its potential pharmacological effects, particularly concerning its interaction with cannabinoid receptors.

Pharmacological Insights

  • Cannabinoid Receptor Activity : Research indicates that compounds similar to this compound may exhibit activity at cannabinoid receptors, which could have implications for developing new therapeutic agents targeting conditions such as chronic pain, inflammation, and neurological disorders .

Case Studies

  • A study highlighted the importance of understanding the pharmacodynamics of synthetic cannabinoids, including this compound, to assess their safety profiles and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of Isobutyl 1-pentyl-1H-indazole-3-carboxylate involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By binding to these receptors, this compound can modulate the release of neurotransmitters and influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1H-indazole-3-carboxylates, which vary in substituents at the N1-position and ester groups. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Formula Molecular Weight Key Features
Isobutyl 1-pentyl-1H-indazole-3-carboxylate N1: pentyl; ester: isobutyl C₁₇H₂₄N₂O₂ 288.4 By-product in synthetic cannabinoid synthesis; no reported bioactivity .
SDB-005 (Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate) N1: pentyl; ester: naphthalen-1-yl C₂₃H₂₂N₂O₂ 358.4 Synthetic cannabinoid detected in forensic samples; structural isomer of NNEI analogs .
QCBL(N)-018 (Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) N1: pentyl; ester: quinolin-8-yl C₂₂H₂₀N₃O₂ 364.4 Classified as a synthetic cannabinoid (NPB-22); higher aromaticity due to quinoline .
Ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate N1: p-chlorobenzoyl; ester: ethyl; C5: methyl C₁₈H₁₆ClN₂O₃ 343.8 Demonstrates antiarthritic activity at subtoxic doses; studied for therapeutic potential .
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate N1: 4-fluorobenzyl; ester: methyl C₁₆H₁₃FN₂O₂ 296.3 Intermediate in synthetic cannabinoid production; hydrogen-bond interactions in crystal structure .

Key Differences and Research Findings

SDB-005 and QCBL(N)-018 are intentional synthetic cannabinoids with higher molecular weights and enhanced receptor binding due to aromatic ester groups .

Synthetic Pathways :

  • This compound forms via nucleophilic substitution during NNEI analog synthesis, whereas QCBL(N)-018 and SDB-005 are synthesized through direct esterification of indazole-3-carboxylic acid with activated aromatic alcohols .

Forensic Relevance :

  • This compound serves as a marker for illicit NNEI analog production, while SDB-005 and QCBL(N)-018 are controlled substances identified in drug seizures .

Table 1: NMR Data Comparison (Selected Peaks)

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Key Correlations
This compound 0.95 (t, 3H), 4.20 (m, 2H) 14.1, 62.0, 167.5 HMBC: ester carbonyl to indazole C3 .
SDB-005 1.40 (m, 2H), 7.85 (m, 2H) 31.5, 128.9, 165.8 NOE: naphthalene protons to indazole .
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate 5.65 (s, 2H), 7.25 (d, 2H) 52.1, 115.3, 165.2 H-bonding between ester O and fluorobenzyl H .

Biological Activity

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class, which has gained attention for its psychoactive properties and potential biological activities. This compound is structurally related to other synthetic cannabinoids and is often detected in illegal products, raising concerns regarding its safety and metabolic effects.

  • Chemical Formula : C17H24N2O2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 125181421

The compound features an indazole core, which is a bicyclic structure that contributes to its interaction with cannabinoid receptors.

This compound acts primarily as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, leading to various physiological effects. The activation of these receptors is linked to:

  • Modulation of neurotransmitter release
  • Alteration of pain perception
  • Effects on mood and cognition

Metabolism and Toxicology

Recent studies have highlighted the metabolic pathways of this compound, noting that it undergoes extensive biotransformation in the body. The major metabolic processes include:

  • Hydroxylation
  • N-dealkylation
  • Glucuronidation

These transformations are crucial for understanding both the pharmacokinetics and potential toxicity associated with the compound. A study identified several metabolites, suggesting that the parent compound may be challenging to detect in biological matrices due to rapid metabolism .

Case Studies and Clinical Findings

  • Clinical Intoxication Cases : There have been reports of severe intoxications linked to synthetic cannabinoids, including those containing this compound. Symptoms observed in these cases range from severe skeletal injuries to neurological impairments .
  • Forensic Analysis : Analytical methods such as high-resolution mass spectrometry (HR-MS) have been employed to identify this compound in biological fluids and tissues. The detection of this substance has raised concerns among forensic toxicologists regarding its prevalence in recreational drug use .

Comparative Analysis of Synthetic Cannabinoids

A comparative study evaluated various synthetic cannabinoids, including this compound, focusing on their receptor binding affinities and metabolic profiles. The findings indicated that this compound exhibits a high affinity for cannabinoid receptors, similar to other known synthetic cannabinoids .

Table: Biological Activity Summary

Parameter This compound
Receptor Affinity High for CB1 and CB2
Metabolic Pathways Hydroxylation, N-dealkylation, Glucuronidation
Reported Effects Psychoactive effects, potential for toxicity
Detection Methods HR-MS, LC-MS/MS

Q & A

Basic Research Questions

Q. What analytical techniques are used to confirm the structural identity of Isobutyl 1-pentyl-1H-indazole-3-carboxylate?

  • Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and heteronuclear multiple-bond correlation (HMBC) to assign the indazole core and ester linkages. For example, ¹H NMR at 800 MHz in CDCl₃ and GC–MS fragmentation patterns (e.g., m/z 187 and 215 ions) confirm the ester group cleavage and indazole-pentyl connectivity . High-resolution mass spectrometry (HRMS) or UV/Vis spectroscopy (λmax: 301 nm) can further validate purity and functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored in acetonitrile solution at -20°C to prevent degradation, with a documented stability of ≥5 years under these conditions. Lyophilized samples must be protected from moisture and light, as ester groups are prone to hydrolysis under ambient conditions .

Q. How is this compound synthesized, and what byproducts are observed?

  • Methodological Answer : Synthesis involves alkylation and esterification steps, often yielding minor byproducts such as 2H-indazole isomers or unreacted intermediates. Byproducts can be identified via GC–MS and NMR, with fragmentation patterns (e.g., m/z 187) distinguishing structural isomers. Reaction optimization (e.g., temperature, catalyst) is critical to suppress undesired products .

Q. What safety precautions are necessary given limited toxicological data?

  • Methodological Answer : Treat the compound as hazardous—avoid inhalation, skin contact, and ingestion. Use personal protective equipment (PPE) and conduct reactions in a fume hood. Toxicity assessments should follow OECD guidelines for novel compounds, starting with in vitro assays (e.g., Ames test) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

  • Methodological Answer : Employ kinetic control by adjusting reaction stoichiometry (e.g., excess isobutyl chloroformate) and temperature (e.g., 0–5°C to slow side reactions). Purification via preparative HPLC with a C18 column and gradient elution (acetonitrile/water) can isolate the target compound from 2H-indazole analogs .

Q. What computational approaches predict physicochemical properties in the absence of experimental data?

  • Methodological Answer : Density functional theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies), while molecular dynamics simulations predict solubility and stability. Tools like PubChem’s structure-activity relationship (SAR) databases or retrosynthesis algorithms (e.g., Pistachio) aid in reaction pathway design .

Q. How can researchers design toxicity studies given the lack of ecotoxicological data?

  • Methodological Answer : Prioritize acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301). For human health risks, use hepatocyte viability assays and CYP450 inhibition screening. Cross-reference structural analogs (e.g., synthetic cannabinoids) to hypothesize metabolic pathways .

Q. What structural features differentiate this compound from pharmacologically active synthetic cannabinoids?

  • Methodological Answer : Comparative analysis of the indazole-3-carboxylate scaffold versus active cannabinoids (e.g., AB-CHMINACA) reveals differences in alkyl chain length (pentyl vs. cyclohexylmethyl) and ester vs. amide linkages. Docking studies with CB1/CB2 receptors can highlight steric or electronic mismatches .

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